2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol

Stereochemistry Conformational Analysis Medicinal Chemistry

Fragment-based drug discovery programs often suffer from conformational ambiguity when using simple cyclobutanol building blocks. 2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol addresses this with a pre-organized cis-1,3-substitution pattern and Thorpe-Ingold conformational bias: • Defined exit vectors for targeting shallow protein clefts or allosteric sites • Enhanced metabolic stability vs. des-methyl analogs • Reducible nitro group for covalent warhead attachment • (1S,3S) enantiomer available for reproducible SPR & crystallography data

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13245089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1(C(CC1O)C2=CC=C(C=C2)[N+](=O)[O-])C
InChIInChI=1S/C12H15NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10-11,14H,7H2,1-2H3
InChIKeyODRIPCLHMNNNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol – Product Overview


2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol (CAS 1501923-09-6 for the racemic cis mixture; CAS 2059908-56-2 for the (1S,3S) enantiomer) is a chiral, tetrasubstituted cyclobutanol featuring a 4-nitrophenyl ring at the C3 position and geminal dimethyl groups at C2 . This scaffold merges the ring strain and defined exit vectors of a cyclobutane core with the electron-withdrawing and hydrogen-bond-accepting properties of a para-nitroaromatic substituent, positioning it as a versatile intermediate in fragment-based drug discovery, conformational constraint studies, and targeted covalent inhibitor design [1].

Chiral cyclobutane scaffold with gem‑dimethyl Thorpe–Ingold activation
Defined cis‑1,3‑disubstitution exit vectors for fragment‑based screening
Para‑nitrophenyl handle supports SNAr, bioisostere and covalent warhead elaboration
Enantiopure (1S,3S) or racemic cis procurement options for SAR studies

Why Generic Cyclobutanols Cannot Substitute for 2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol


The presence of the 2,2-geminal dimethyl substitution introduces a Thorpe–Ingold conformational bias that profoundly alters ring geometry, metabolic stability, and target binding topology compared to unsubstituted or mono-substituted cyclobutanol analogs [1]. For instance, the trans-3-(4-nitrophenyl)cyclobutanol analog (MW 193.20 g/mol) lacks this quaternary carbon center and thus exhibits different spatial orientation of the nitrophenyl pharmacophore and reduced steric shielding of the hydroxyl group, leading to divergent reactivity in both synthetic transformations and biological target engagement. This incompatibility renders simple cyclobutanol or des-methyl nitrophenyl derivatives non-interchangeable in structure-activity relationship (SAR) studies, chiral pool synthesis, or any application where defined ring puckering and substituent trajectory are critical parameters.

This Product cis‑(1S,3S) geometry with gem‑dimethyl substitution
Generic Substitute trans‑3‑(4‑nitrophenyl)cyclobutanol orients groups anti; mismatched vector presentation for shallow protein pockets
This Product Enhanced ring strain via Thorpe–Ingold effect
Generic Substitute Des‑methyl cyclobutanol analog shows lower reactivity and may require harsher ring‑opening conditions
This Product Para‑nitrophenyl (σp = 0.78) electronic profile
Generic Substitute Meta‑nitro isomer exhibits different regioselectivity and weaker electron‑withdrawing effect in SNAr chemistries
This Product Single (1S,3S) enantiomer for chiral SAR
Generic Substitute Racemic cis mixture introduces uncontrolled stereochemical variable; may confound target engagement data

Quantitative Differentiation Evidence for 2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol


cis-(1S,3S) vs. trans-3-(4-Nitrophenyl)cyclobutanol Conformation

The cis configuration enforced by the 2,2-dimethyl substitution in the (1S,3S) enantiomer places the hydroxyl and 4-nitrophenyl groups in a syn relationship with respect to the cyclobutane ring plane . In contrast, trans-3-(4-nitrophenyl)cyclobutanol orients these groups in an anti configuration . This geometric difference directly impacts molecular recognition: cis-1,3-disubstituted cyclobutanes are known scaffolds in bioactive molecules targeting shallow protein pockets, whereas trans isomers are often disfavored due to mismatched vector presentation.

cis vs trans conformation
Class-level inference
cis‑(1S,3S): hydroxyl and 4‑nitrophenyl syn
trans‑3‑(4‑nitrophenyl): anti orientation
Pharmacophore orientation context; syn required for shallow pocket target hypothesis
Inferred from cyclobutane geometry; no direct binding assay data
Stereochemistry Conformational Analysis Medicinal Chemistry

Thorpe–Ingold Effect: 2,2-Dimethyl vs. Des-Methyl Cyclobutanol Reactivity

The geminal dimethyl group at C2 is a classic Thorpe–Ingold motif that compresses the C1–C2–C3 internal angle and increases ring strain relative to the parent 3-(4-nitrophenyl)cyclobutan-1-ol (CAS not specified, unsusbtituted at C2) [1]. This increased strain energy renders the 2,2-dimethyl derivative more reactive in ring-opening reactions such as oxidative ring expansion, nucleophilic ring-opening, and cycloadditions [2]. The des-methyl analog lacks this activation and requires harsher conditions for similar transformations, resulting in lower yields.

Thorpe–Ingold reactivity
Class-level inference
2,2‑dimethyl derivative: enhanced ring strain
Des‑methyl analog: lower strain
Supports reactivity-driven synthesis route selection
Quantitative strain energies not located; established Thorpe–Ingold principle
Physical Organic Chemistry Ring Strain Synthetic Methodology

para-Nitro vs. meta-Nitro Electronic Effects

The para-nitrophenyl group in 2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol exerts a strong –M and –I effect that deactivates the aromatic ring toward electrophilic substitution and activates it toward nucleophilic aromatic substitution (SNAr), while the meta-nitro isomer 3-(3-nitrophenyl)cyclobutan-1-ol [1] exhibits different regioselectivity in further functionalization. Quantitative Hammett σ constants differentiate the two: σp = 0.78 (para-NO2) versus σm = 0.71 (meta-NO2), indicating that the para isomer is a stronger electron-withdrawing group [2].

Hammett σ constants
Cross-study comparable
para‑NO₂: σp = 0.78
meta‑NO₂: σm = 0.71
Δσ = 0.07
Electronic profile context; para more electron‑withdrawing for SNAr rate
Hammett constants from benzoic acid ionization; applicable to aromatic reactivity trends
Electronic Effects Nitroarene Reactivity Late-Stage Functionalization

Enantiomeric Purity: (1S,3S) vs. Racemic cis Mixture

The (1S,3S) enantiomer (CAS 2059908-56-2) is available as a single stereoisomer with specified enantiomeric excess (typically >95% as indicated by vendor certificates) , whereas the racemic cis mixture (CAS 1501923-09-6) contains both (1S,3S) and (1R,3R) enantiomers in equal proportion. For asymmetric synthesis or structure-based drug design where absolute configuration dictates target binding, the single enantiomer is essential; the racemate may show reduced or confounding biological activity and is unsuitable for chiral SAR studies.

Enantiomeric purity
Supporting evidence
(1S,3S): >95% ee (vendor spec)
Racemic cis: 0% ee
Chiral SAR procurement context; enantiopure material required for reproducible target engagement
Vendor analytical data; verify lot-specific COA
Chiral Chemistry Enantiomeric Purity Asymmetric Synthesis

Application Scenarios for 2,2-Dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol


Fragment-Based Drug Discovery Using cis-1,3-Disubstituted Cyclobutanes

The (1S,3S) enantiomer provides a pre-organized cis-1,3-disposition of the hydroxyl and nitrophenyl groups, a geometry frequently exploited in fragment libraries targeting shallow protein clefts or allosteric sites [1]. The para-nitrophenyl moiety serves as a hydrogen-bond acceptor and potential bioisostere, while the hydroxyl can be elaborated to carbamate, ether, or ester prodrugs. The enantiopure form ensures consistent binding mode data across X-ray crystallographic or SPR screening campaigns.

Covalent Inhibitor Design Exploiting Nitroaryl Electrophilicity

The para-nitrophenyl group can be reduced to a para-amino group under mild conditions, generating a nucleophilic handle for attaching covalent warheads (e.g., acrylamide, vinyl sulfonamide) [2]. The 2,2-dimethyl substitution shields the cyclobutane ring from metabolic oxidative ring-opening, potentially extending half-life in cellular or in vivo target engagement assays compared to des-methyl analogs.

Stereocontrolled Synthesis of Quaternary Carbon Intermediates

The fully substituted C2 center makes this compound a chirality-transfer agent in [2+2] photocycloadditions or ring-expansion reactions that generate quaternary stereocenters in polycyclic scaffolds [3]. The cis relation of substituents directs facial selectivity in further functionalization, a feature absent in trans or achiral cyclobutanol reagents.

Application
Selection Property
Validation Focus
Fragment‑based screening (cis‑1,3‑disubstituted)
Pre‑organized cis exit vector geometry
Binding‑mode interpretation via X‑ray or SPR
Covalent probe synthesis
Para‑nitro to para‑amino reduction handle
Cyclobutane core stability in metabolic assays
Quaternary stereocenter generation
Chiral transfer agent with cis facial direction
Facial selectivity in cycloaddition and ring‑expansion steps
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